Isopropyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Alkylation: Isopropyl triflate acts as a potent alkylating agent, introducing an isopropyl group (CH(CH3)2) to various nucleophiles, including alcohols, phenols, amines, and thiols. This reaction is crucial for creating diverse organic molecules, including pharmaceuticals, agrochemicals, and materials [].

- Acylation: i-PrOTf can also function as an acylating agent, forming ester or amide bonds with various nucleophiles. This property enables the synthesis of complex organic structures, including peptides, nucleic acids, and other biomolecules [].

Medicinal Chemistry:

- Synthesis of pharmaceuticals: Isopropyl triflate plays a significant role in the synthesis of various drugs due to its efficient alkylation and acylation capabilities. It is particularly useful for introducing specific functional groups onto complex molecules, contributing to the development of new medications [].

- Modification of biomolecules: i-PrOTf can be used to modify biomolecules like proteins and peptides for research purposes. This modification allows scientists to study the structure-function relationship of these molecules and develop novel therapeutic agents [].

Polymer Chemistry:

- Modification of polymers: Isopropyl triflate facilitates the modification of polymers by introducing functional groups, altering their properties, and creating new materials with desired characteristics. This technique is used in the development of advanced polymers for various applications, such as drug delivery systems, membranes, and composites [].

Other Applications:

- Catalysis: i-PrOTf can act as a catalyst in specific organic reactions, accelerating the reaction rate and improving efficiency. This application is still under exploration, but it holds promise for developing more efficient and sustainable synthetic processes.

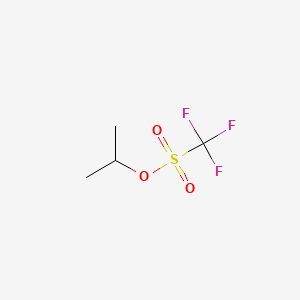

Isopropyl trifluoromethanesulfonate, with the chemical formula C4H7F3O3S, is a colorless liquid that serves as a versatile reagent in organic synthesis. This compound features a trifluoromethanesulfonate group, which is characterized by its strong electron-withdrawing properties due to the presence of three fluorine atoms attached to the sulfur atom. The triflate group is known for being an excellent leaving group in nucleophilic substitution reactions, making isopropyl trifluoromethanesulfonate particularly useful in various chemical transformations .

- Nucleophilic Substitution: It reacts readily with nucleophiles to form isopropyl derivatives. For instance, it can react with alcohols to yield isopropyl ethers.

- Alkylation Reactions: In these reactions, isopropyl trifluoromethanesulfonate can introduce the isopropyl group into various substrates, enhancing their reactivity .

- Catalytic

Isopropyl trifluoromethanesulfonate can be synthesized through several methods:

- Direct Reaction with Triflic Anhydride: Isopropanol can react with triflic anhydride in the presence of a base such as pyridine, resulting in the formation of isopropyl trifluoromethanesulfonate.

- Substitution Reactions: It can also be produced by reacting isopropyl alcohol with sulfur trioxide and trifluoroacetic anhydride, leading to the formation of the desired compound .

Isopropyl trifluoromethanesulfonate finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent for alkylation and as a leaving group in nucleophilic substitution reactions.

- Catalysis: The compound serves as a catalyst in several organic reactions, enhancing reaction rates and selectivity .

- Pharmaceuticals: Its utility in modifying biological molecules makes it valuable in drug development processes.

Isopropyl trifluoromethanesulfonate shares similarities with other sulfonate esters but stands out due to its unique trifluoromethyl group. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl trifluoromethanesulfonate | CH3OSO2CF3 | Smaller methyl group; more volatile |

| Ethyl trifluoromethanesulfonate | C2H5OSO2CF3 | Larger ethyl group; similar reactivity |

| Benzyl trifluoromethanesulfonate | C6H5CH2OSO2CF3 | Aromatic ring enhances stability and reactivity |

| Triflic acid | CF3SO3H | Stronger acidity; serves as a precursor for sulfonates |

Isopropyl trifluoromethanesulfonate's unique structure allows it to act effectively as both a reagent and a catalyst, providing distinct advantages over its analogs in specific synthetic applications .

The history of triflate chemistry begins with the synthesis of trifluoromethanesulfonic acid (triflic acid) in 1954 by Haszeldine and Kidd, who pioneered early methods for its preparation. This superacid, with a pKa of approximately -14.7, represented a significant advancement in acid chemistry due to its exceptional strength and stability. The development of triflate compounds emerged from the recognition that the trifluoromethanesulfonate group (triflate, -OTf) could serve as an exceptional leaving group in organic reactions.

Isopropyl trifluoromethanesulfonate specifically emerged as researchers began exploring various alkyl derivatives of triflic acid to expand the repertoire of triflate reagents. The systematic investigation of these compounds in the 1970s, particularly documented in publications such as the "Reactive triflate alkylating agents" in the Journal of Organic Chemistry (1977), established their utility in organic synthesis. These early studies demonstrated that alkyl triflates, including the isopropyl variant, exhibited superior reactivity compared to traditional alkylating agents like alkyl halides and tosylates.

The recognition of triflate compounds as valuable synthetic tools led to the standardization of their preparation methods and the exploration of their diverse applications. Throughout the 1980s and 1990s, synthetic methodologies involving isopropyl triflate continued to evolve, cementing its position in the organic chemist's arsenal.

Significance in Modern Organic Synthesis

Isopropyl trifluoromethanesulfonate, with the chemical formula C₄H₇F₃O₃S, has become an indispensable reagent in contemporary organic synthesis. Its significance derives primarily from its exceptional leaving group ability, which is attributed to the strongly electron-withdrawing nature of the trifluoromethyl group and the resonance stabilization of the triflate anion. The molecular structure features an isopropyl group attached to a trifluoromethanesulfonyl moiety, creating a highly reactive species for numerous transformations.

The compound serves as a potent alkylating agent, enabling the transfer of the isopropyl group to various nucleophilic sites, including oxygen, nitrogen, and sulfur atoms. This reactivity makes it particularly valuable for the installation of isopropyl protecting groups and for the construction of more complex molecular architectures in pharmaceutical and agrochemical synthesis.

Additionally, isopropyl triflate participates in various carbon-carbon bond-forming reactions, serving as a key intermediate in palladium-catalyzed cross-coupling processes and other metal-mediated transformations. Its application in the synthesis of biologically active compounds underscores its importance in medicinal chemistry and related fields.

Table 1: Physical and Chemical Properties of Isopropyl Trifluoromethanesulfonate

Current Research Trends and Challenges

Current research involving isopropyl trifluoromethanesulfonate spans several areas, reflecting ongoing efforts to expand its applications and address limitations associated with its use. One significant research direction involves the development of catalytic systems that incorporate isopropyl triflate or related compounds for enantioselective transformations. The reactivity of triflate groups in conjunction with transition metal catalysts continues to be explored for novel bond-forming processes.

Investigations into the nucleophilic behavior of the triflate anion represent another important research frontier. Though traditionally considered a non-nucleophilic leaving group, studies have revealed circumstances under which the triflate ion can exhibit nucleophilic character, opening new possibilities for synthetic applications. Researchers are actively exploring the dual nature of triflate compounds, including isopropyl triflate, as both electrophiles and potential sources of nucleophilic triflate.

Despite its utility, working with isopropyl trifluoromethanesulfonate presents several challenges. Its moisture sensitivity necessitates careful handling and storage under inert conditions. Additionally, the compound's reactivity makes it potentially hazardous, requiring appropriate safety protocols. Ongoing research aims to develop more stable derivatives or alternative reagents that maintain the desired reactivity while addressing these practical limitations.

Another challenge in triflate chemistry involves the environmental impact of fluorinated compounds. As sustainability becomes increasingly important in chemical research, developing greener alternatives to traditional triflate reagents represents an emerging research focus.

Conventional Synthetic Routes

Direct Reaction with Trifluoromethanesulfonic Anhydride

The most widely employed method involves reacting isopropyl alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur center of Tf₂O, forming the triflate ester and releasing a proton scavenged by the base [5] [6] [7]. Typical conditions include:

- Solvent: Dichloromethane (DCM) or ethyl acetate at 0–25°C.

- Stoichiometry: 1:1 molar ratio of alcohol to Tf₂O.

- Yield: >85% under optimized conditions.

This method is favored for its simplicity and high efficiency, though it requires stringent moisture control due to Tf₂O’s sensitivity to hydrolysis [6] [7].

Silver Trifluoromethanesulfonate Pathways

Alternative routes utilize silver trifluoromethanesulfonate (AgOTf) to displace halides from isopropyl halides. For example, isopropyl iodide reacts with AgOTf in anhydrous acetonitrile, yielding the triflate ester and precipitating silver iodide:

$$ \text{(CH}3\text{)}2\text{CHI} + \text{AgOTf} \rightarrow \text{(CH}3\text{)}2\text{CHOTf} + \text{AgI} $$

While less common due to the cost of silver salts, this method avoids the use of corrosive Tf₂O and is suitable for substrates sensitive to strong acids [5].

Orthoester-Based Methodologies

Orthoesters, such as trimethyl orthoacetate, can serve as masked alcohol equivalents. Reacting orthoesters with trifluoromethanesulfonic acid (TfOH) under acidic conditions generates the corresponding triflate ester through transesterification. For instance:

$$ \text{(CH}3\text{O)}3\text{CCH}3 + \text{CF}3\text{SO}3\text{H} \rightarrow \text{(CH}3\text{)}2\text{CHOTf} + \text{CH}3\text{COOCH}_3 $$

This approach is advantageous for sterically hindered alcohols but requires careful control of acidity to prevent decomposition [5].

Green Chemistry Approaches

Solvent-Free Synthesis

Recent advancements eliminate solvents by directly mixing isopropyl alcohol with Tf₂O in a stoichiometric ratio under inert conditions. Key benefits include:

- Reduced waste: No solvent recovery needed.

- Energy efficiency: Exothermic reaction minimizes external heating.

- Scalability: Demonstrated in pilot-scale reactors with yields exceeding 80% [3].

Continuous Flow Synthesis

Adopting continuous flow systems enhances reaction control and safety. A representative setup involves:

- Precision pumping of Tf₂O and isopropyl alcohol into a microreactor.

- In-line mixing at 0°C to mitigate exothermic effects.

- Real-time monitoring using FT-IR to track conversion.

This method reduces reaction times from hours to minutes and improves reproducibility [3] [5].

Environmentally Sustainable Catalytic Systems

Heterogeneous catalysts, such as silica-supported sulfonic acids, enable triflate ester formation under milder conditions. For example:

$$ \text{(CH}3\text{)}2\text{CHOH} + \text{Tf}2\text{O} \xrightarrow{\text{SiO}2-\text{SO}3\text{H}} \text{(CH}3\text{)}2\text{CHOTf} + \text{H}2\text{O} $$

The catalyst is recyclable for up to five cycles without significant activity loss, aligning with green chemistry principles [7].

Scale-Up Considerations and Industrial Production

Process Optimization

Industrial production prioritizes:

- Temperature control: Maintaining 0–10°C to prevent side reactions.

- Stoichiometric precision: Automated dosing systems ensure exact reagent ratios.

- Mixing efficiency: High-shear mixers enhance mass transfer in viscous reaction mixtures [3] [7].

Purification Techniques

Crude product purification involves:

- Neutralization: Washing with aqueous sodium bicarbonate to remove excess acid.

- Distillation: Fractional distillation under reduced pressure (e.g., 40°C at 15 mmHg) isolates the triflate ester with >98% purity [3] [6].

Stability During Manufacturing

Isopropyl trifluoromethanesulfonate’s moisture sensitivity necessitates:

Isopropyl trifluoromethanesulfonate exhibits exceptional electrophilic reactivity due to the unique electronic properties of the trifluoromethanesulfonate leaving group. The trifluoromethanesulfonate anion (triflate, TfO⁻) is among the most effective leaving groups in organic chemistry, with a relative reactivity (krel) of 56,000 compared to mesylate [1]. This extraordinary leaving group ability stems from the exceptional electron-withdrawing properties of the trifluoromethyl group, which acts as a powerful inductively withdrawing substituent through the sulfur atom [2].

The electrophilic nature of isopropyl trifluoromethanesulfonate is fundamentally governed by the extreme acidity of its conjugate acid, trifluoromethanesulfonic acid, which possesses a pKa of approximately -14.7, making it a superacid stronger than sulfuric acid [3]. This exceptional acidity translates directly to the stability of the triflate anion, which exhibits remarkable resonance stabilization through delocalization of the negative charge across three oxygen atoms, further enhanced by the electron-withdrawing trifluoromethyl substituent [2].

Kinetic studies have demonstrated that trifluoromethanesulfonate derivatives show activation energies significantly lower than corresponding halides or other sulfonate esters. In comparative nucleophilic substitution reactions with azide nucleophiles in dimethylsulfoxide at 100°C, the triflate derivative exhibited the highest reaction rate and lowest half-life among all tested leaving groups, including chloride, bromide, iodide, methanesulfonate, and para-toluenesulfonate [4]. The electronic effect of the triflate group dominates over steric considerations, suppressing any counter-steric effects that might otherwise impede nucleophilic approach to the electrophilic center [5].

The reactivity profile of isopropyl trifluoromethanesulfonate is also characterized by its unique ability to undergo reactions under mild conditions that would typically require harsh conditions with other leaving groups. This enhanced reactivity is attributed to the exceptionally weak carbon-oxygen bond formed with the triflate group, which readily undergoes heterolytic cleavage to generate the departing triflate anion [2].

Leaving Group Dynamics

Comparative Reactivity with Other Leaving Groups

The comparative analysis of leaving group abilities reveals that trifluoromethanesulfonate occupies a unique position in the reactivity hierarchy. Based on systematic kinetic studies, the relative reactivity order for common leaving groups is: triflate (56,000) >> nonaflate (120,000) > fluorosulfate (29,000) >> nosylate (13) > brosylate (2.62) > mesylate (1.00) > tosylate (0.70) > iodide (0.01) > bromide (0.001) > chloride (0.0001) >> acetate (1×10⁻¹⁰) [1].

This reactivity pattern directly correlates with the pKa values of the corresponding conjugate acids, following the fundamental principle that good leaving groups are conjugate bases of strong acids. Trifluoromethanesulfonic acid, with its pKa of -14.7, produces the triflate anion that exhibits exceptional stability through both inductive and resonance effects [6]. The trifluoromethyl group provides powerful electron withdrawal through the σ-framework, while the sulfonate group offers multiple resonance structures for charge delocalization [2].

Experimental evidence from neopentyl skeleton studies demonstrates that triflate-containing derivatives maintain their exceptional reactivity even under sterically demanding conditions. While primary alkyl triflates are notoriously unstable and prone to elimination reactions, neopentyl triflates exhibit remarkable stability due to the inability to form stable carbocations through elimination pathways [4]. This finding contradicts the general expectation of triflate instability and highlights the importance of substrate structure in determining reaction outcomes.

Comparative studies with isopropyl derivatives reveal distinct mechanistic preferences depending on the leaving group. Bromide and iodide leaving groups favor borderline mechanisms with significant SN2 character, while triflate derivatives tend toward more dissociative pathways due to the exceptional stability of the departing triflate anion [7]. The rate enhancement observed with triflate relative to other sulfonates (mesylate, tosylate) ranges from approximately 80-fold to 56,000-fold, depending on reaction conditions and substrates [1].

Solvent Effects on Leaving Group Ability

Solvent effects play a crucial role in modulating the leaving group ability of trifluoromethanesulfonate, with polar protic solvents generally enhancing the reactivity through stabilization of the departing triflate anion. In aqueous media, the triflate anion benefits from hydrogen bonding interactions with protic solvent molecules, further stabilizing the transition state and lowering activation barriers for substitution reactions [8].

Studies in various solvent systems reveal that the dielectric constant and hydrogen bonding capability significantly influence reaction rates. In polar protic solvents such as water (ε = 80.1), methanol (ε = 32.7), and ethanol (ε = 24.5), SN1-type mechanisms are favored due to enhanced stabilization of ionic intermediates and transition states [9]. The high polarity of these solvents stabilizes the developing positive charge on carbon and the negative charge on the departing triflate group during bond heterolysis.

Conversely, polar aprotic solvents like dimethylsulfoxide (ε = 46.7), dimethylformamide (ε = 36.7), and acetonitrile (ε = 37.5) tend to favor SN2 mechanisms by preferentially solvating the nucleophile rather than the substrate, thereby increasing nucleophilic reactivity [9]. In these media, the triflate leaving group maintains its exceptional ability, but the overall mechanism shifts toward more associative pathways due to enhanced nucleophile solvation.

The influence of solvent polarity on isopropyl triflate reactivity has been quantitatively assessed through Grunwald-Winstein correlations, which reveal sensitivity values (m) typically ranging from 0.8 to 1.2, indicating substantial charge development in the transition state [10]. These values suggest that solvolysis reactions proceed through mechanisms with significant SN1 character, consistent with the excellent leaving group ability of triflate facilitating carbocation formation.

Temperature effects in different solvents reveal distinct activation parameters for triflate departure. In protic solvents, activation enthalpies (ΔH‡) typically range from 60-80 kJ/mol, while activation entropies (ΔS‡) are generally negative (-50 to -100 J/mol·K), indicating highly ordered transition states characteristic of polar mechanisms [10]. These thermodynamic parameters reflect the extensive solvation changes occurring during the substitution process.

Mechanistic Investigations of Nucleophilic Substitutions

SN1 vs SN2 Pathways

The mechanistic behavior of isopropyl trifluoromethanesulfonate in nucleophilic substitution reactions represents a classic example of borderline reactivity, where the exceptional leaving group ability of triflate competes with the secondary nature of the isopropyl substrate. Secondary substrates typically exhibit mechanistic ambiguity, and the presence of the triflate leaving group further complicates the mechanistic landscape by strongly favoring carbocation formation [7].

Detailed mechanistic studies reveal that isopropyl triflate predominantly follows SN1-type pathways in protic solvents, proceeding through discrete carbocation intermediates. The isopropyl carbocation formed upon triflate departure is stabilized by hyperconjugation from adjacent methyl groups, making this pathway thermodynamically accessible [11]. The exceptional leaving group ability of triflate (krel = 56,000) facilitates the initial ionization step, lowering the activation barrier for carbocation formation significantly compared to other leaving groups.

However, the mechanistic picture becomes more complex in polar aprotic solvents, where SN2-like pathways gain prominence. Quantum mechanical calculations at the DFT-M06-2X level reveal that even in cases where SN2 mechanisms operate, the transition states exhibit significant carbocation character, indicating loose, dissociative transition states rather than tight, associative ones typically associated with primary substrates [7]. This phenomenon, termed "loose SN2" or "SN2-like with carbocation character," represents an intermediate mechanistic regime.

The More O'Ferrall-Jencks analysis of transition state structures consistently reveals SN1-like character regardless of the specific solvent environment, as evidenced by advanced C-O bond breaking and limited C-Nu bond formation at the transition state [7]. This analysis demonstrates that the triflate group's exceptional leaving ability dominates the mechanistic preference, pushing even nominally SN2 reactions toward more dissociative character.

Stereochemical studies provide additional mechanistic insights, with racemization typically observed in protic solvents consistent with planar carbocation intermediates, while partial inversion is seen in aprotic media reflecting the loose SN2 pathway [11]. The degree of stereochemical scrambling correlates directly with solvent ionizing power, supporting the proposed mechanistic dichotomy.

Kinetic Studies

Comprehensive kinetic investigations of isopropyl trifluoromethanesulfonate nucleophilic substitution reactions reveal complex rate behavior that depends critically on reaction conditions. In protic solvents, first-order kinetics predominate, consistent with rate-determining carbocation formation in SN1 mechanisms. Rate constants for solvolysis in aqueous ethanol typically range from 10⁻³ to 10⁻¹ s⁻¹ at 25°C, representing rate enhancements of 10⁴ to 10⁶ compared to corresponding chloride substrates [10].

Temperature-dependent studies yield activation parameters that provide mechanistic insights. For SN1 pathways in protic solvents, activation enthalpies typically range from 65-85 kJ/mol, while activation entropies are moderately negative (-40 to -80 J/mol·K), reflecting the organized transition state required for carbocation formation with simultaneous solvation [10]. These values are consistent with a highly polar transition state where extensive charge separation occurs.

In polar aprotic solvents, second-order kinetics are observed with rate constants dependent on both substrate and nucleophile concentrations. The rate law follows the expression: Rate = k₂[RX][Nu⁻], where k₂ values typically range from 10⁻² to 10² M⁻¹s⁻¹ depending on nucleophile strength and solvent properties [4]. These bimolecular rate constants are substantially higher than those observed with other leaving groups under identical conditions.

Nucleophile-dependent studies reveal linear free-energy relationships consistent with the Swain-Scott equation: log(k/k₀) = sN, where s represents the sensitivity to nucleophile strength and N is the nucleophilicity parameter [10]. For isopropyl triflate, s values typically range from 0.3-0.7, indicating moderate sensitivity to nucleophile strength, consistent with the loose transition state character observed in computational studies.

Leaving group isotope effects provide additional mechanistic information. Primary isotope effects (k₁₂C/k₁³C) at the leaving group carbon typically range from 1.02-1.08, indicating significant C-O bond breaking in the transition state [10]. These values are larger than those observed for typical SN2 reactions but smaller than those for pure SN1 mechanisms, supporting the borderline mechanistic character.

Computational Approaches to Mechanism Elucidation

Advanced computational studies employing density functional theory methods have provided detailed insights into the mechanistic landscape of isopropyl trifluoromethanesulfonate nucleophilic substitution reactions. Calculations at the M06-2X/aug-cc-pVDZ level with explicit solvation models reveal that reaction pathways are highly dependent on the number and arrangement of explicit solvent molecules included in the computational model [7].

Monte Carlo-derived solvent configurations consistently predict loose SN2-like mechanisms with substantial carbocation character in the transition state. Energy barriers converge to approximately 21 kcal/mol (88 kJ/mol) when sufficient explicit water molecules (n ≥ 9) are included to properly describe the solvation shell [7]. These computational barriers align well with experimental activation energies, validating the theoretical approach.

Detailed analysis of transition state geometries reveals C-O bond lengths of 2.0-2.4 Å and C-Nu bond lengths of 2.5-3.0 Å, indicating significant bond breaking with limited bond formation [7]. The substantial asymmetry in these distances confirms the loose, dissociative character of the transition state, even in nominally SN2 reactions. Natural bond orbital analysis shows significant positive charge development on carbon (δ⁺ ≈ 0.6-0.8) and negative charge on the departing triflate group (δ⁻ ≈ -0.8 to -0.9).

Fragmentation activation strain analysis demonstrates that energy barriers are predominantly controlled by solvent-substrate interactions rather than intrinsic bond-breaking energies [7]. The triflate departure is energetically favored due to exceptional anion stability, but the overall reaction barrier is determined by the reorganization energy required for solvent accommodation of the developing charges.